(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
CAS No.: 423719-54-4
Cat. No.: VC7803213
Molecular Formula: C19H17NO4S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423719-54-4 |
|---|---|
| Molecular Formula | C19H17NO4S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
| Standard InChI Key | HUWNZLPLVVGCMO-KRWDZBQOSA-N |
| Isomeric SMILES | C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 3-position with an Fmoc group and at the 4-position with a carboxylic acid moiety. The (R)-configuration at C4 ensures enantiomeric specificity, which is pivotal for interactions in biological systems. The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), provides temporary protection for the amino group during iterative coupling reactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 423719-54-4 |
| Molecular Formula | C₁₉H₁₇NO₄S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
| Solubility | Soluble in DMSO, methanol |
| Storage Conditions | Dry, -20°C, inert atmosphere |
The stereochemistry is confirmed by its isomeric SMILES string (C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O), which explicitly denotes the R-configuration at C4.
Spectroscopic and Analytical Data
The compound’s structural integrity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Fmoc group’s aromatic protons (7.2–7.8 ppm) and the thiazolidine ring’s protons (3.1–4.3 ppm) are distinguishable in ¹H NMR spectra. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic carbonyl stretches at 1720 cm⁻¹ (Fmoc carbamate) and 1690 cm⁻¹ (carboxylic acid) .
Synthesis and Reaction Pathways
Solid-Phase Synthesis
The compound is synthesized via Fmoc-based SPPS on resins such as Rink Amide MBHA. Key steps include:
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Deprotection: Removal of the Fmoc group using piperidine (25% in DMF).
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Coupling: Activation of Fmoc-thiazolidine-4-carboxylic acid with HATU/Oxyma Pure/DIPEA.
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Cyclization: Formation of the thiazolidine ring via intramolecular nucleophilic substitution.
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Cleavage: Liberation from the resin using trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (TIS) .
Table 2: Synthetic Yield and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Deprotection | >98 | - |
| Coupling | 85–90 | 95 |
| Cyclization | 75–80 | 90 |
| Final Cleavage | 70–75 | 98 |
Solution-Phase Modifications
In medicinal chemistry, the carboxylic acid moiety undergoes amidation or esterification to generate prodrugs or bioactive conjugates. For example, coupling with primary amines via EDCI/HOBt yields thiazolidine-peptide hybrids with enhanced metabolic stability .
Applications in Peptide Synthesis
Fmoc-Based Protection Strategy
The Fmoc group’s orthogonality to acidic conditions enables its use in SPPS. Unlike tert-butoxycarbonyl (Boc) groups, Fmoc deprotection requires mild bases (e.g., piperidine), preserving acid-labile side chains. This compatibility makes the compound ideal for synthesizing complex peptides with post-translational modifications .
Conformational Restriction
The thiazolidine ring imposes conformational constraints on peptide backbones, reducing entropy loss upon target binding. This property is exploited in designing protease inhibitors and receptor agonists. For instance, cyclic peptides incorporating this scaffold exhibit 10–100-fold higher affinity for G-protein-coupled receptors compared to linear analogs .
Medicinal Chemistry and Drug Development
Antimicrobial Agents
Thiazolidine derivatives demonstrate broad-spectrum antimicrobial activity. The compound’s sulfur atom disrupts bacterial cell membranes via thiol-disulfide exchange, while the Fmoc group enhances lipophilicity, improving penetration into Gram-negative bacteria .
Table 3: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 12.5 |
| Staphylococcus aureus | 6.25 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies reveal that thiazolidine-4-carboxylic acid derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) by inhibiting thioredoxin reductase, a key enzyme in redox homeostasis .
Material Science Applications
Self-Assembled Monolayers (SAMs)
The compound forms SAMs on gold surfaces via sulfur-gold interactions. These monolayers serve as biosensor interfaces for detecting biomarkers like prostate-specific antigen (PSA) with picomolar sensitivity.
Polymer Functionalization
Copolymerization with acrylates yields stimuli-responsive hydrogels. The thiazolidine ring’s dynamic covalent bonds enable pH-dependent swelling, making these materials suitable for controlled drug delivery .
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